4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
“4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide” is a chemical compound. It is related to a class of compounds known as piperidones, which are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Molecular Structure Analysis
The molecular formula of “4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide” is C16H23N3O . The exact mass is 273.184112366 g/mol and the monoisotopic mass is also 273.184112366 g/mol . The compound has a topological polar surface area of 39.1 Ų .Chemical Reactions Analysis
Piperidones, including “4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide”, can undergo a variety of chemical reactions . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
The compound has a molecular weight of 273.37 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 5 .Scientific Research Applications
Complement System Modulation
This compound has been identified as a Factor B inhibitor , which plays a crucial role in the alternative pathway of the complement system . The complement system is part of the immune response and contributes to the defense against pathogens. By inhibiting Factor B, this compound could be used to treat diseases mediated by the complement system, such as age-related macular degeneration , paroxysmal nocturnal hemoglobinuria (PNH) , atypical hemolytic uremic syndrome (aHUS) , and various glomerular diseases .
Drug Development for Rare Diseases
Given the compound’s specificity in targeting the complement system, it could be used in the development of drugs for rare diseases where current treatments are limited or non-existent. This would be particularly valuable for conditions where the complement system plays a pathogenic role.
Each of these applications offers a promising avenue for further research and development, potentially leading to new treatments for a variety of diseases.
Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases
Future Directions
The future directions for research on “4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide” and related compounds could include further exploration of their synthesis, chemical reactions, and biological activities. In particular, the development of selective orally bioavailable inhibitors related to these compounds could be a promising area of research .
properties
IUPAC Name |
4-ethoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-3-23-17-6-4-16(5-7-17)18(21)19-14-15-8-10-20(11-9-15)12-13-22-2/h4-7,15H,3,8-14H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUGEOKXKOCXEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide |
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